molecular formula C14H21NO B13450990 1-Phenyl-3-(piperidin-1-yl)propan-1-ol CAS No. 952-51-2

1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Cat. No.: B13450990
CAS No.: 952-51-2
M. Wt: 219.32 g/mol
InChI Key: XCXFLKLOXBGAEP-UHFFFAOYSA-N
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Description

1-Phenyl-3-(piperidin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a phenyl group attached to a propanol chain, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(piperidin-1-yl)propan-1-ol can be synthesized through several methods. One common approach involves the Mannich reaction, which uses acetophenone, formaldehyde, and piperidine as starting materials . The reaction typically proceeds under acidic conditions, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(piperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl or piperidine groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-Phenyl-3-(piperidin-1-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. As a muscarinic antagonist, it competes with acetylcholine at cholinergic receptors in the corpus striatum, thereby restoring the balance of neurotransmitters . This action is particularly relevant in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(piperidin-1-yl)propan-1-ol is unique due to its specific chemical structure, which allows it to interact with muscarinic receptors effectively. Its combination of a phenyl group, propanol chain, and piperidine ring distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.

Properties

CAS No.

952-51-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-phenyl-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C14H21NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2

InChI Key

XCXFLKLOXBGAEP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)O

Origin of Product

United States

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